N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Description
This compound features a benzodioxol moiety linked to an acetamide core, which is further substituted with a triazolylsulfanyl group and a pyrimidinedione-methyl moiety.
Properties
CAS No. |
852046-84-5 |
|---|---|
Molecular Formula |
C22H18N6O5S |
Molecular Weight |
478.48 |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H18N6O5S/c29-19-10-14(24-21(31)25-19)9-18-26-27-22(28(18)15-4-2-1-3-5-15)34-11-20(30)23-13-6-7-16-17(8-13)33-12-32-16/h1-8,10H,9,11-12H2,(H,23,30)(H2,24,25,29,31) |
InChI Key |
OVTOXZHFSDKVRW-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)CC5=CC(=O)NC(=O)N5 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Neuroprotective Benzodioxol Acetamides
LX2343 (N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide):
Anticancer Benzodioxol Derivatives
D14 (N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]acetamide):
- Structure: Contains a benzodioxol-methyl group and a pyridazinone-piperazine chain instead of the triazole-pyrimidine-dione system.
- Activity : Inhibited KRAS4b-PDEδ interaction in pancreatic cancer, reducing tumor growth and apoptosis .
- Key Difference: The target compound’s triazole-pyrimidine-dione substituent may confer distinct binding properties compared to D14’s pyridazinone-piperazine motif.
iNOS Inhibitors with Triazole Linkers
Compound from : A benzodioxol-pyrimidinylmethyl-triazolylsulfanyl acetamide identified via molecular docking as an iNOS inhibitor.
- Structure: Closely resembles the target compound, with a docking score of −41.595, indicating strong binding to iNOS .
- Activity : Proposed to mitigate neuroinflammation, suggesting the target compound may share this pathway.
Cytohesin Inhibitors
secinH3 (N-[4-[5-(1,3-benzodioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl]phenyl]-2-(phenylthio)acetamide):
- Structure : Features a benzodioxol-triazole-phenylthioacetamide scaffold.
- Activity : Inhibits cytohesin family proteins (IC50: 2.4–100 μM), impacting cell adhesion and signaling .
Structural and Pharmacological Analysis
Common Pharmacophoric Features
Divergent Substituents and Bioactivity
Q & A
Q. What are the key synthetic steps and reaction condition optimizations for this compound?
The synthesis involves multi-step reactions, starting with the formation of a triazole-thiol intermediate (e.g., via refluxing isonicotinohydrazide and iso-thiocyanatobenzene in ethanol). Subsequent steps include coupling with chloroacetonitrile derivatives under basic conditions (NaOH/DMF) and refluxing with catalysts like pyridine/zeolite (Y-H) at 150°C. Optimization focuses on solvent choice (ethanol, DMF), temperature control (150°C for 5 hours), and catalyst loading to achieve >70% yields .
Q. Which spectroscopic and chromatographic methods validate the compound’s structure and purity?
Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms functional group connectivity, while Infrared Spectroscopy (IR) identifies key bonds (e.g., C=O, S-H). Mass Spectrometry (MS) verifies molecular weight, and High-Performance Liquid Chromatography (HPLC) monitors purity (>95%). Recrystallization from ethanol further ensures purity .
Q. What functional groups contribute to its biological activity?
Critical moieties include:
- Benzodioxole : Enhances blood-brain barrier penetration.
- Triazole-sulfanyl : Facilitates hydrogen bonding with enzymatic targets.
- Pyrimidine-dione : Mimics nucleotide bases for kinase inhibition. These groups synergize to modulate biological targets, as shown in antiproliferative assays .
Q. How is solubility assessed, and what are formulation challenges?
Solubility is empirically tested in solvents (DMSO, ethanol, water) via shake-flask methods. Poor aqueous solubility (<0.1 mg/mL) necessitates formulations like nanoemulsions or co-solvent systems (e.g., PEG-400). Stability studies (pH 1–13, 25–60°C) guide storage conditions .
Q. What in vitro assays are used for preliminary bioactivity screening?
Standard assays include:
- MTT assay : Antiproliferative activity against cancer cell lines (IC₅₀ values).
- Enzyme inhibition : Kinase activity measured via ADP-Glo™.
- Antimicrobial testing : MIC determination against Gram± bacteria .
Advanced Questions
Q. How can reaction intermediates be monitored to resolve low-yield synthesis?
Use Thin-Layer Chromatography (TLC) for real-time tracking and HPLC to quantify intermediates. In-situ FTIR identifies transient species (e.g., thiolate anions). Adjusting catalyst ratios (zeolite Y-H:pyridine = 1:1) and stepwise temperature ramps (80°C → 150°C) minimize side reactions .
Q. What strategies address contradictions in reported biological activities?
Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays). Compare structural analogs (e.g., replacing benzodioxole with phenyl groups) to isolate moiety-specific effects. Dose-response curves (1 nM–100 µM) clarify potency discrepancies .
Q. How to design SAR studies to identify critical pharmacophores?
Synthesize derivatives with systematic modifications:
- Triazole ring : Replace sulfur with oxygen.
- Pyrimidine-dione : Substitute with quinazoline. Test derivatives in kinase panels (e.g., EGFR, VEGFR2) and molecular docking simulations to map binding interactions .
Q. What methodologies assess stability under physiological conditions?
Conduct accelerated degradation studies:
- Thermal stress : 40–60°C for 14 days.
- Photolysis : UV light (320–400 nm).
- Hydrolysis : pH 1.2 (simulated gastric fluid) and pH 7.4 (blood). Analyze degradation products via LC-MS and adjust formulations with antioxidants (e.g., BHT) .
Q. How can computational tools guide target identification?
Use molecular dynamics simulations (AMBER, GROMACS) to predict binding to kinases (e.g., CDK2). Pharmacophore modeling (MOE, Schrödinger) identifies key interactions (e.g., hydrogen bonds with Thr14). Validate predictions with CRISPR knockouts of putative targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
